molecular formula C11H10F2N2OS B2769622 N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 868375-38-6

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide

Cat. No. B2769622
CAS RN: 868375-38-6
M. Wt: 256.27
InChI Key: BLKFSHZIYCODCI-KAMYIIQDSA-N
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Description

“N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” likely includes a benzothiazole core structure, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also contains difluoro and methyl substituents on the benzothiazole ring and a propanamide group attached to the thiazole ring .


Chemical Reactions Analysis

The chemical reactions of “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” would depend on its specific structure and the conditions under which the reactions are carried out. Benzothiazoles, in general, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” would depend on its specific structure. Factors that could influence these properties include the presence of the difluoro, methyl, and propanamide groups, as well as the overall size and shape of the molecule .

Mechanism of Action

The mechanism of action of “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” would depend on its specific biological targets. Benzothiazoles and their derivatives have been found to exhibit a wide range of biological activities and are often used in medicinal chemistry.

Safety and Hazards

The safety and hazards associated with “N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2OS/c1-3-9(16)14-11-15(2)10-7(13)4-6(12)5-8(10)17-11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKFSHZIYCODCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide

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